1-ethynylspiro[2.3]hexane
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Overview
Description
1-Ethynylspiro[23]hexane is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring with an ethynyl group attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylspiro[2.3]hexane can be synthesized through a series of organic reactions. One common method involves the cycloaddition of methylenecyclopropanes in the presence of a catalyst. For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes using a polypyridyl iridium (III) catalyst can be employed . This method allows for the rapid construction of spirocyclic frameworks under mild conditions.
Industrial Production Methods: . This technique ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the spiro carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Ethynylspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-ethynylspiro[2.3]hexane involves its interaction with molecular targets through its spirocyclic structure. The ethynyl group can participate in π-π interactions, while the spiro carbon can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Synthesized through photochemical reactions and used in the study of advanced polymers.
Uniqueness: 1-Ethynylspiro[2.3]hexane is unique due to its ethynyl group, which imparts additional reactivity and potential for diverse chemical transformations compared to other spirocyclic compounds.
Properties
CAS No. |
2137959-03-4 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
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